Product packaging for 3-[(1-Methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one(Cat. No.:CAS No. 52279-59-1)

3-[(1-Methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one

Cat. No.: B1243294
CAS No.: 52279-59-1
M. Wt: 338.32 g/mol
InChI Key: RILWUTQZRXWBOB-UHFFFAOYSA-N
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Description

Classification and Historical Context of Moxnidazole as an Imidazole (B134444) Derivative

Moxnidazole is chemically classified as a 5-nitroimidazole derivative. nih.gov This places it within a large and pharmacologically significant family of heterocyclic compounds characterized by an imidazole ring bearing a nitro group. The history of nitroimidazoles in medicine began in the 1950s with the discovery of azomycin (B20884) (2-nitroimidazole), a natural product isolated from Nocardia mesenterica with antibacterial properties. mdpi.com This discovery spurred further research, leading to the synthesis of the first nitroimidazole drug, metronidazole (B1676534), in 1960. wikipedia.org Metronidazole, a 5-nitroimidazole, was initially developed to treat infections caused by the protozoan Trichomonas vaginalis and later found to be effective against anaerobic bacteria. nih.govresearchgate.net

The development of Moxnidazole and other related 5-nitroimidazoles like tinidazole, ornidazole, and secnidazole (B1681708), was driven by the need to expand the spectrum of activity and improve upon the pharmacological profiles of the initial compounds. dergipark.org.trnih.gov These second-generation agents were part of a broader effort in medicinal chemistry to modify the core nitroimidazole scaffold to enhance efficacy and address limitations of earlier drugs. tandfonline.comajrconline.org Moxnidazole itself was developed as an antimicrobial agent with activity against various parasites. dergipark.org.tr The fundamental mechanism of action for 5-nitroimidazoles involves the intracellular reduction of the nitro group within anaerobic organisms or hypoxic cells. This process generates cytotoxic nitro radical-ion intermediates that induce damage to microbial DNA, leading to cell death. semanticscholar.org

Academic Relevance and Research Trajectory of Nitroimidazole Compounds

The academic and industrial research trajectory of nitroimidazole compounds has evolved significantly since their initial discovery as anti-infective agents. unimib.it While their primary application remains the treatment of anaerobic bacterial and protozoal infections, their unique chemical properties have opened up extensive new avenues of investigation, particularly in oncology. researchgate.netresearchgate.net

A major area of research has been the use of nitroimidazoles as radiosensitizers in cancer therapy. tandfonline.com Hypoxic (low oxygen) cells within solid tumors are known to be significantly more resistant to radiotherapy than well-oxygenated cells. iiarjournals.org The electron-affinic nature of nitroimidazoles allows them to mimic oxygen's role in "fixing" radiation-induced DNA damage in these hypoxic environments, thereby increasing the efficacy of the treatment. Misonidazole, a 2-nitroimidazole (B3424786), was among the first to be extensively studied for this purpose. tandfonline.com However, its clinical use was limited by neurotoxicity. mdpi.com This led to the development of second-generation, more hydrophilic (water-soluble) compounds like etanidazole (B1684559) and nimorazole, designed to reduce toxicity while retaining radiosensitizing effects. tandfonline.commdpi.com Nimorazole is now used clinically in some regions for treating head and neck cancers in conjunction with radiotherapy. mdpi.comug.edu.pl

Another significant research paradigm is the application of nitroimidazoles as imaging agents for detecting hypoxia. ahajournals.orgahajournals.org By labeling nitroimidazole derivatives with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F), researchers can visualize hypoxic regions in tumors and other tissues, like the brain after an ischemic stroke, using Positron Emission Tomography (PET). ahajournals.orgfrontiersin.orgmdpi.com Tracers like ¹⁸F-misonidazole (FMISO) accumulate selectively in hypoxic cells because the reductive activation that traps the molecule is inhibited by oxygen. frontiersin.orgplos.org This allows for non-invasive mapping of tumor hypoxia, which can guide treatment planning and predict therapy response. ahajournals.orgfrontiersin.org

The research trajectory continues with the exploration of nitroimidazoles for treating tuberculosis, with compounds like delamanid (B1670213) and pretomanid (B1679085) showing efficacy against multi-drug resistant strains. mdpi.combohrium.com

Scope and Objectives of Current Moxnidazole-Focused Research Paradigms

Current research on Moxnidazole and related nitroimidazoles is focused on several key objectives aimed at overcoming existing challenges and expanding their therapeutic utility. A primary driver of this research is the emergence of resistance to established nitroimidazole drugs like metronidazole in various pathogenic protozoa. nih.gov

Key research paradigms include:

Synthesis of Novel Derivatives and Structure-Activity Relationship (SAR) Studies: A major focus is the rational design and synthesis of new nitroimidazole analogues. By systematically modifying the chemical structure of the parent molecule, researchers aim to create compounds with enhanced potency, particularly against resistant strains. nih.govopenmedicinalchemistryjournal.com For example, studies have explored how altering the length and nature of the N-alkyl chain on the imidazole ring can influence antitumor activity in vitro. openmedicinalchemistryjournal.com SAR studies help to identify the specific molecular features responsible for biological activity, guiding the development of more effective and less toxic agents. researchgate.netnih.govmdpi.com

In Vitro and In Vivo Evaluation: New compounds are rigorously tested in laboratory settings. In vitro studies assess their direct activity against a spectrum of microbes or cancer cell lines, often comparing their efficacy to existing drugs like metronidazole. nih.govnih.gov These studies can determine key parameters such as the minimum lethal concentration. Subsequent in vivo studies in animal models are crucial for evaluating a compound's efficacy and behavior within a whole organism, providing insights into its potential for clinical use. mdpi.com

Exploring New Therapeutic Applications: Beyond their established roles, researchers are investigating nitroimidazoles for other therapeutic purposes. This includes their potential as standalone anticancer agents, separate from their radiosensitizing effects. researchgate.netopenmedicinalchemistryjournal.com Studies have shown that some N-alkyl nitroimidazoles exhibit considerable selectivity towards tumor cell lines over normal cells. openmedicinalchemistryjournal.com

The overarching goal of these research paradigms is to develop next-generation nitroimidazole-based therapeutics that can effectively treat infections, improve cancer therapy, and provide new diagnostic tools, while minimizing the limitations of older compounds.

Data Tables

Table 1: Timeline of Key Nitroimidazole Developments An interactive table detailing significant milestones in the discovery and application of nitroimidazole compounds.

YearEventCompound(s)SignificanceReference(s)
1953Discovery of the first natural nitroimidazoleAzomycin (2-nitroimidazole)Isolated from Nocardia mesenterica, demonstrated antibacterial activity. mdpi.com
1960First synthetic nitroimidazole drug releasedMetronidazoleBecame a cornerstone for treating anaerobic protozoal and bacterial infections. wikipedia.org
1970Commercial launch in BrazilBenznidazoleA 2-nitroimidazole used to treat Chagas disease. mdpi.com
1971Release of a second-generation 5-nitroimidazoleTinidazoleOffered an alternative to metronidazole, often with a different dosing regimen. wikipedia.org
~1970sFirst reports of antimycobacterial activity2-nitroimidazolesEarly studies showed moderate activity against M. tuberculosis. nih.gov
~1970s-1980sInvestigation as radiosensitizersMisonidazole, EtanidazoleExplored to enhance radiotherapy in hypoxic tumors, though toxicity was a concern. tandfonline.commdpi.com
~1980s-PresentDevelopment as hypoxia imaging agents¹⁸F-Misonidazole (FMISO)Enabled non-invasive PET imaging of hypoxic tissues in cancer and stroke. ahajournals.orgfrontiersin.org
2010sApproval for treatment of MDR-TuberculosisDelamanid, PretomanidRepresented a major advance in treating drug-resistant tuberculosis. mdpi.com

Table 2: Research Findings for Select Nitroimidazole Compounds An interactive table summarizing key findings from various research studies on different nitroimidazole compounds.

CompoundResearch AreaKey FindingModel SystemReference(s)
Moxnidazole MutagenicityFound to be mutagenic in a specific laboratory assay (spot test).Mammalian (mouse) capes.gov.br
Metronidazole RadiosensitizationProven to be an inferior radiosensitizer compared to 2-nitroimidazoles due to lower electron affinity.Preclinical/Clinical tandfonline.com
Nimorazole RadiosensitizationClinically beneficial and recommended for use with radiotherapy in head and neck cancers.Clinical Trials tandfonline.commdpi.com
Etanidazole RadiosensitizationDesigned with increased hydrophilicity to reduce neurotoxicity compared to misonidazole.Preclinical/Clinical tandfonline.com
Pimonidazole Hypoxia DetectionAccumulates in hypoxic tumor cells as a glutathione (B108866) conjugate of its reduced form.Mouse Model (IMS) plos.org
Al¹⁸F-NOTA-NI Hypoxia ImagingA novel PET tracer that accumulated in hypoxic tumors and was rapidly cleared from normal tissue.In vitro (ECA109 cells) & In vivo (mouse xenograft) frontiersin.org
Quinoline-Metronidazole Hybrids Antileishmanial ActivityCompound 15i showed >80% parasite inhibition by inducing oxidative stress and apoptosis.In vitro & In vivo (BALB/c mice) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N6O5 B1243294 3-[(1-Methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one CAS No. 52279-59-1

Properties

CAS No.

52279-59-1

Molecular Formula

C13H18N6O5

Molecular Weight

338.32 g/mol

IUPAC Name

3-[(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H18N6O5/c1-16-11(14-7-12(16)19(21)22)6-15-18-9-10(24-13(18)20)8-17-2-4-23-5-3-17/h6-7,10H,2-5,8-9H2,1H3

InChI Key

RILWUTQZRXWBOB-UHFFFAOYSA-N

Isomeric SMILES

CN1C(=CN=C1/C=N/N2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-]

Canonical SMILES

CN1C(=CN=C1C=NN2CC(OC2=O)CN3CCOCC3)[N+](=O)[O-]

Related CAS

30185-92-3 (unspecified hydrochloride)
30826-72-3 (mono-hydrochloride)

Synonyms

3-(5-nitro-1-methyl-2-imidazolyl)methyleneamino- 5-morpholinomethyl-2-oxazolidinone
moxnidazole
moxnidazole hydrochloride
moxnidazole monohydrochloride
ZK 25095
ZK-25095

Origin of Product

United States

Advanced Synthetic Methodologies for Moxnidazole and Its Analogues

Design and Synthesis of Novel Moxnidazole Derivatives and Hybrid Molecules

The core structure of Moxnidazole, characterized by a 1-methyl-5-nitroimidazole (B135252) moiety linked to a 5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one group via a methylideneamino bridge, offers multiple sites for chemical modification. The design of novel derivatives and hybrid molecules focuses on altering this structure to enhance biological activity, improve pharmacokinetic profiles, or reduce potential toxicity. The synthesis of Moxnidazole itself can be logically deduced through a convergent strategy involving the preparation of two key intermediates, followed by their condensation.

The primary precursors are 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde and 3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one . The final step in the synthesis of Moxnidazole is the formation of the Schiff base (or imine) by the condensation of the aldehyde group of the first precursor with the primary amino group of the second. This reaction is typically carried out in a suitable solvent like ethanol, often with acid catalysis, followed by heating to drive the reaction to completion. prepchem.com

Precursor NameChemical FormulaKey Synthetic Route
1-methyl-5-nitro-1H-imidazole-2-carbaldehydeC5H5N3O3Nitration of 1-methylimidazole (B24206) followed by formylation.
3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-oneC8H15N3O3This is a known metabolite of the antibacterial drug Furaltadone and can be synthesized through multi-step reactions. nih.govchemicalbook.com

Heterocyclic Ring Modifications and Substituent Effects

While specific literature on the modification of the Moxnidazole structure is scarce, extensive research on other 5-nitroimidazole derivatives provides a framework for potential synthetic explorations. Modifications can be targeted at either the nitroimidazole ring or the attached side-chain.

Nitroimidazole Ring Modifications: The 1-methyl-5-nitroimidazole core is crucial for the compound's activity. The nitro group at the C5 position is a key pharmacophore, acting as an electron acceptor that is essential for the drug's mechanism of action, which involves reductive activation in anaerobic environments. oup.com Altering substituents on the imidazole (B134444) ring can modulate the redox potential and, consequently, the biological activity. For instance, the synthesis of novel 1-[2-(diarylmethoxy)ethyl]-2-methyl-5-nitroimidazoles has been explored as HIV-1 non-nucleoside reverse transcriptase inhibitors, demonstrating that large substituents at the N1 position can lead to potent biological activity. acs.org Furthermore, linking the nitroimidazole scaffold with other heterocyclic rings, such as oxadiazole or triazole, has been investigated to create cytotoxic radiosensitizer agents for cancer therapy. researcher.life

Side-Chain Modifications: The morpholinomethyl oxazolidinone side-chain significantly influences the compound's solubility and pharmacokinetic properties. The morpholine (B109124) ring, in particular, can be replaced with other heterocyclic systems to fine-tune these characteristics. For example, in the synthesis of other antibacterial agents, the morpholine moiety has been substituted with piperazine, N-methylpiperazine, and thiomorpholine (B91149) to create compounds with varied biological profiles. google.com The synthesis of novel 5-substituted piperazinyl-4-nitroimidazole derivatives has been shown to yield compounds with anti-HIV activity. semanticscholar.org

Prodrug and Pro-Moiety Strategies

The development of prodrugs is a widely used strategy to improve the pharmaceutical properties of a drug, such as solubility, stability, and bioavailability, or to achieve targeted drug delivery. For nitroimidazole antibiotics, prodrug approaches are particularly relevant for overcoming issues like poor water solubility or for targeted activation in specific microenvironments, such as the hypoxic conditions found in tumors or certain bacterial infections. nih.govnih.gov

A common prodrug strategy involves the esterification of a hydroxyl group or the formation of a cleavable amide from an amino group. In the context of Moxnidazole, the oxazolidinone ring does not offer immediate handles for such modifications. However, pro-moiety strategies could be envisioned by creating more complex derivatives that are metabolized in vivo to release the active Moxnidazole.

For instance, the nitro group itself is central to a bioreductive prodrug strategy. Nitroimidazoles like Delamanid (B1670213) and Pretomanid (B1679085) are prodrugs that require enzymatic reduction of the nitro group within Mycobacterium tuberculosis to become active. nih.gov This activation mechanism is highly specific to the hypoxic environment where the bacteria reside. A similar principle applies to the use of nitroimidazoles as hypoxia-activated prodrugs in cancer therapy. nih.gov

Another sophisticated prodrug approach involves linking the nitroimidazole to another chemical entity that confers desirable properties. A notable example is the use of a nitroimidazole to protect a sulfanylbenzamide, creating a prodrug named nipamovir (B12369593) with improved stability and oral bioavailability for potential anti-HIV therapy. acs.org This prodrug is designed to be cleaved in vivo by thiols like glutathione (B108866), releasing the active drug. acs.org Such a strategy could be hypothetically applied to a modified Moxnidazole structure to enhance its therapeutic index.

Automation and High-Throughput Synthesis Techniques for Imidazole Compounds

The synthesis of large libraries of compounds for drug screening is greatly facilitated by automation and high-throughput synthesis techniques. While specific applications of these methods for Moxnidazole are not detailed in the literature, the general methodologies for imidazole synthesis are well-suited for such approaches.

High-throughput synthesis often relies on solid-phase or solution-phase parallel synthesis techniques. For imidazole derivatives, methods like the van Leusen imidazole synthesis, which is known for its versatility and use of readily available starting materials, are amenable to automation. chemicalbook.com These methods allow for the rapid generation of a diverse range of imidazole-containing compounds by varying the substituents on the starting materials.

Microwave-assisted organic synthesis (MAOS) is another powerful technique that can significantly accelerate the synthesis of heterocyclic compounds, including imidazoles. The rapid heating provided by microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to higher throughput and often improved yields. For example, microwave-assisted one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which share some synthetic challenges with substituted imidazoles, has been successfully demonstrated. google.com Such techniques could be adapted for the efficient synthesis of Moxnidazole analogues by accelerating the key condensation and cyclization steps.

The use of robotic liquid handlers and automated purification systems can further streamline the process, enabling the creation and testing of hundreds or thousands of compounds in a short period. This approach is invaluable for exploring the structure-activity relationships of novel Moxnidazole derivatives in a systematic and efficient manner.

Molecular and Subcellular Mechanistic Investigations of Moxnidazole Action

Identification of Molecular Targets and Ligand-Receptor Interactions

The primary molecular target of Moxnidazole is the DNA of susceptible microorganisms. ontosight.ai The interaction is not a simple binding event but rather a consequence of the drug's activation within the cell. Upon entering an anaerobic environment, Moxnidazole undergoes reductive activation, transforming into highly reactive intermediates. ontosight.ai These intermediates are the active agents that interact with and inflict damage upon microbial DNA, causing strand breaks and inhibiting essential processes like replication and transcription, ultimately leading to cell death. ontosight.aiontosight.ai This selective toxicity is a hallmark of its mechanism, as the low redox potential necessary for its activation is characteristic of anaerobic cells and not found in aerobic human cells. ontosight.ai

The activation of Moxnidazole is dependent on microbial enzymes. In anaerobic organisms, enzymes with nitroreductase activity are responsible for reducing the nitro group of the compound, a critical step for its cytotoxic effect. While the specific enzymes that activate Moxnidazole in various pathogens are a subject of ongoing research, the general principle is well-established for the nitroimidazole class.

Conversely, there is evidence that the reductive activation process of related nitroimidazoles can lead to the inhibition of certain host enzymes. For instance, studies on misonidazole, another nitroimidazole, have shown that its reductive activation in the presence of xanthine (B1682287) oxidase can cause the inactivation of this enzyme. nih.gov This suggests that the reactive intermediates generated from Moxnidazole could potentially interact with and inhibit various enzymes, although specific inhibition profiles for Moxnidazole are not extensively documented. Enzyme inhibition can occur through several mechanisms, which are critical for understanding a compound's full biological activity.

Table 1: General Mechanisms of Enzyme Inhibition

Inhibition TypeDescriptionEffect on Enzyme-Substrate Interaction
Competitive Inhibitor binds to the active site, preventing substrate binding.Inhibitor competes directly with the substrate.
Non-competitive Inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its efficiency.Inhibitor binds to a site other than the active site; can bind to either the free enzyme or the enzyme-substrate complex. researchgate.net
Uncompetitive Inhibitor binds only to the enzyme-substrate complex.Binding site for the inhibitor is only available after the substrate has bound to the enzyme.
Mixed Inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a separate site.Affects both the binding of the substrate and the catalytic activity of the enzyme. researchgate.net

The interaction of a drug with proteins is a critical factor influencing its distribution and availability. iptsalipur.org For Moxnidazole, once inside the target organism, it must interact with cellular components to exert its effect. The binding of drugs to plasma proteins like albumin, α1-acid glycoprotein (B1211001), and lipoproteins can affect their pharmacological activity by limiting the concentration of the free, active drug. iptsalipur.org

While the primary interaction of activated Moxnidazole is with DNA, its journey to this target involves navigating a complex intracellular environment rich in proteins. The dynamics of these transient interactions are not fully elucidated. The binding kinetics, including the association (k_on) and dissociation (k_off) rates, determine the stability and duration of the drug-target complex. nih.gov Mass photometry and other biophysical techniques are used to study these interactions by measuring the mass and abundance of proteins and their complexes. refeyn.com

Table 2: Factors Influencing Drug-Protein Binding

Factor CategorySpecific FactorDescription of Effect
Drug-Related LipophilicityIncreased lipophilicity generally enhances binding to proteins, particularly lipoproteins. iptsalipur.org
Drug ConcentrationThe total concentration of the drug in the system can influence the fraction of bound versus unbound drug. iptsalipur.org
Protein-Related Protein ConcentrationThe quantity of available binding proteins, which can be altered in disease states, affects the extent of drug binding. iptsalipur.org
Physicochemical PropertiesDifferent proteins bind to different types of drugs; for example, albumin often binds acidic drugs, while α1-acid glycoprotein binds basic drugs. iptsalipur.org
Interaction-Related AffinityThe strength of the interaction between the drug and the protein binding site.
CompetitionThe presence of other drugs or endogenous substances that compete for the same binding site. iptsalipur.org

Enzyme Inhibition and Activation Profiles

Biochemical Pathway Modulation by Moxnidazole

Moxnidazole profoundly impacts core biochemical pathways within target organisms, primarily through mechanisms involving oxidative stress and the disruption of energy metabolism.

The mechanism of action of Moxnidazole is a classic example of bio-reductive activation and redox cycling. ontosight.aiontosight.ai This process is central to its selective toxicity against anaerobic microbes.

Entry and Reduction : Moxnidazole, in its inert form, enters the microbial cell. In the low-redox-potential environment of anaerobes, it accepts an electron from electron-transfer proteins like ferredoxin, a process catalyzed by microbial nitroreductases.

Radical Formation : This one-electron reduction converts the nitro group into a nitroso radical anion. ontosight.aiontosight.ai This radical is a highly reactive species.

Redox Cycling : If oxygen is present, the radical can transfer the electron to molecular oxygen, generating a superoxide (B77818) radical (O₂⁻) and regenerating the parent Moxnidazole compound. This futile cycle consumes cellular reducing equivalents and produces reactive oxygen species (ROS). nih.gov

DNA Damage : In the strictly anaerobic environment where Moxnidazole is most effective, the nitro radical undergoes further reduction to generate other toxic intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. ontosight.ai These cytotoxic free radicals are responsible for causing extensive damage to microbial DNA, including strand breaks, which inhibits DNA replication and leads to cell death. ontosight.aiontosight.airesearchgate.net

This generation of free radicals is a key feature of many nitroaromatic compounds and is implicated in their toxicity to target cells. nih.gov

Table 3: Key Events in Moxnidazole-Induced Redox Cycling

StepProcessKey Molecules InvolvedOutcome
1 Reductive ActivationMoxnidazole, Nitroreductases, FerredoxinFormation of a nitro radical anion. ontosight.ai
2 Free Radical GenerationNitro radical anionGeneration of highly reactive species that can damage cellular macromolecules. ontosight.airesearchgate.net
3 DNA InteractionReactive intermediates, Microbial DNACovalent binding to DNA and induction of strand breaks. ontosight.aiontosight.ai
4 Cellular ConsequenceDamaged DNAInhibition of DNA synthesis and repair, leading to microbial cell death. ontosight.ai

The extensive cellular damage and oxidative stress initiated by Moxnidazole's redox cycling are expected to severely disrupt the organism's bioenergetic pathways. The synthesis of Adenosine Triphosphate (ATP), the cell's primary energy currency, is a tightly regulated and energy-intensive process that is vulnerable to disruption. asutoshcollege.in

While direct inhibition of specific enzymes in the ATP synthesis pathway by Moxnidazole is not a primary reported mechanism, the consequences of its action lead to a collapse of cellular energy production:

Depletion of Reducing Equivalents : The continuous redox cycling of the drug consumes significant amounts of cellular reducing equivalents (like NADH and FADH₂), which are essential electron donors for the electron transport chain that drives oxidative phosphorylation. asutoshcollege.inresearchgate.net

Oxidative Stress : The generation of superoxide radicals and other ROS can damage key components of the respiratory chain and ATP synthase, the enzyme complex responsible for the final step of ATP production. rsc.org

Increased Energy Demand for Repair : The cell must expend a large amount of ATP to fuel DNA repair mechanisms in response to the damage caused by Moxnidazole. This increased demand, coupled with impaired production, creates a severe energy deficit.

Targeting bioenergetics is a validated strategy for antimicrobial agents, as seen with drugs like bedaquiline, which directly inhibits mycobacterial ATP synthase. nih.gov Moxnidazole achieves a similar outcome indirectly, by creating a state of cellular chaos that makes sustained ATP synthesis impossible.

Table 4: Potential Impact of Moxnidazole on Cellular Bioenergetics

Bioenergetic ProcessDescriptionPotential Disruption by Moxnidazole
Glycolysis The metabolic pathway that converts glucose into pyruvate, generating a small amount of ATP.May be upregulated initially to compensate for mitochondrial failure but is ultimately unsustainable. rsc.org
Electron Transport Chain (ETC) A series of protein complexes that transfer electrons to generate a proton gradient for ATP synthesis.Damage to ETC components by ROS; depletion of electron donors (NADH, FADH₂).
Oxidative Phosphorylation The process where ATP is formed as a result of the transfer of electrons through the ETC.Disruption of the proton motive force and direct damage to ATP synthase can halt ATP production. asutoshcollege.innih.gov
ATP-Dependent Repair Cellular processes that repair damage to DNA and other macromolecules, consuming ATP.Overwhelmed by extensive damage, leading to rapid depletion of any remaining ATP reserves.

Redox Cycling and Free Radical Generation Mechanisms

Cellular Interaction Mechanisms in Non-Human Organisms

Moxnidazole's efficacy is rooted in its selective interaction with the cellular machinery of specific non-human organisms, namely anaerobic bacteria and certain protozoan parasites. ontosight.aiontosight.ai This selectivity is a direct result of the unique biochemical environment within these microbes.

The key determinant for Moxnidazole's activity is the presence of a low-redox-potential electron transport chain. ontosight.ai Organisms such as Giardia lamblia, Trichomonas vaginalis, and various anaerobic bacteria (e.g., Bacteroides spp., Clostridium spp.) possess metabolic pathways that can efficiently reduce the nitro group of Moxnidazole, thereby activating it. ontosight.airesearchgate.net In contrast, mammalian host cells are typically aerobic and lack the specific low-potential nitroreductases required for this activation, rendering the drug largely inert and non-toxic to them. ontosight.ai

Research has demonstrated the effectiveness of Moxnidazole in non-human models. For example, it has shown efficacy in murine models of giardiasis, caused by the protozoan Giardia lamblia. researchgate.net This confirms that the drug can be administered to a host and selectively target the pathogenic organism residing within it.

Table 5: Examples of Non-Human Organisms Susceptible to Moxnidazole

Organism TypeExamplesKey Feature for Susceptibility
Protozoa Giardia lamblia researchgate.netAnaerobic or microaerophilic metabolism with low-redox-potential pathways. ontosight.ai
Trichomonas vaginalisPossesses hydrogenosomes with ferredoxin-like electron transport proteins.
Entamoeba histolyticaAnaerobic metabolism capable of reductive activation of nitroimidazoles.
Anaerobic Bacteria Bacteroides fragilisObligate anaerobe with enzymatic machinery for nitro group reduction.
Clostridium difficileAnaerobic metabolism highly susceptible to DNA damage from activated nitroimidazoles.

DNA Damage and Repair Pathway Interference

The primary mechanism of action for moxnidazole, like other nitroimidazoles, involves the inhibition of microbial DNA synthesis. ontosight.ai This process is initiated when the nitro group of moxnidazole is reduced within the target cell, a reaction that requires the low redox potential characteristic of anaerobic environments. ontosight.ai This reduction leads to the formation of toxic, reactive intermediates. ontosight.aiontosight.ai

These intermediates are highly damaging to DNA, causing strand breaks and preventing essential processes like DNA replication and transcription, ultimately leading to cell death. ontosight.aiontosight.ai This targeted DNA damage is a hallmark of the antimicrobial activity of nitroimidazoles. The process can be multifaceted, involving the attachment of alkyl groups to DNA bases, which can lead to fragmentation by repair enzymes attempting to replace the altered bases. libretexts.org Another mechanism of DNA damage is the formation of cross-bridges between DNA strands, which prevents their separation for synthesis or transcription. libretexts.org Such damage can also cause mispairing of nucleotides, leading to mutations. libretexts.org

The cell possesses complex DNA Damage Response (DDR) pathways to counteract such insults. clinicsinoncology.com These pathways detect DNA damage, signal its presence, and mediate its repair. clinicsinoncology.com However, the extensive damage caused by the reactive metabolites of moxnidazole can overwhelm these repair systems. When DNA damage surpasses a certain threshold, it can trigger apoptotic signaling cascades, leading to programmed cell death. clinicsinoncology.com The efficacy of agents like moxnidazole is therefore not only dependent on their ability to inflict DNA damage but also on the cell's capacity to repair it. frontiersin.org

It has been noted that some nitroimidazoles can be mutagenic in microbial test systems. researchgate.netresearchgate.net This genotoxicity is linked to their mechanism of action, which involves direct interaction with and alteration of DNA. researchgate.netresearchgate.net

Organelle-Specific Effects (e.g., Mitochondrial Disruption)

While the primary target of moxnidazole is DNA, its reactive intermediates can also have significant effects on other cellular components, including organelles. Mitochondria, being central to cellular metabolism and energy production, are particularly susceptible. nih.govnih.gov

The disruption of mitochondrial function can occur through several mechanisms. Some antibiotics are known to interfere with the mitochondrial respiratory chain, alter the permeability of the mitochondrial membrane, or directly inhibit key enzymes like ATP synthase. nih.gov For instance, the antibiotic oligomycin (B223565) targets ATP synthase, while nigericin (B1684572) and distamycin affect ion permeability. nih.gov The accumulation of certain drugs within mitochondria can lead to increased oxidative stress, lipid peroxidation, and the release of pro-apoptotic factors like cytochrome C, ultimately contributing to cell death. nih.govmedicinman.cz

The targeted delivery of drugs to specific organelles is an emerging area of research. uochb.cznih.gov By designing molecules that preferentially accumulate in mitochondria, it is possible to enhance their therapeutic effect. uochb.cz This can be achieved by modifying the drug's structure to include moieties that are attracted to the mitochondrial membrane potential. uochb.cz The specific release of a drug within the mitochondria can lead to enhanced toxicity against target cells. uochb.cz While direct studies on moxnidazole's specific effects on mitochondria are not extensively detailed in the provided search results, the general principles of antibiotic-induced mitochondrial dysfunction suggest this is a plausible secondary mechanism of its action. nih.gov

Membrane Permeability and Transport Phenomena

The ability of moxnidazole to enter the target cell is a critical first step in its mechanism of action. This process is governed by the principles of membrane permeability and transport. The physicochemical properties of the drug, such as its lipophilicity and charge, influence its ability to cross the cell membrane. google.comgoogleapis.com

Formulations can be designed to control the release and absorption of a drug. google.comgoogleapis.comgoogleapis.com For instance, surrounding the active compound with an insoluble but water-permeable membrane can delay its dissolution and provide for extended release. google.comgoogleapis.comgoogleapis.com The interaction between the drug and polymers within a formulation can involve various forces, including chemical bonding, ionic bonding, complexation, van der Waals interactions, and hydrogen bonding. google.com

Computational and Biophysical Approaches to Mechanism Elucidation

To gain a deeper understanding of the molecular interactions underlying moxnidazole's activity, researchers employ a variety of computational and biophysical techniques. These methods provide insights that complement experimental observations.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (like moxnidazole) to a receptor (such as DNA or a protein). openaccessjournals.com This method helps to identify potential binding sites and understand the types of interactions involved, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.com

Molecular dynamics (MD) simulations take this a step further by simulating the physical movements of atoms and molecules over time. ebsco.comwikipedia.org This provides a dynamic view of how the drug interacts with its target, revealing conformational changes and the stability of the drug-receptor complex. mdpi.comnih.gov MD simulations are valuable for studying the energetics and kinetics of ligand-receptor interactions, which can guide the design of more effective drug candidates. mdpi.comnih.gov These simulations can also be used to generate different conformations of a target protein for ensemble docking approaches, providing a more realistic representation of the biological system. mdpi.com

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.govekb.egnrel.gov These methods can be used to calculate properties like the distribution of electron density, which helps in identifying the most reactive sites within the moxnidazole molecule. nih.gov

By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the molecule's reactivity and the nature of its electronic transitions. ekb.egphyschemres.org Such calculations are crucial for understanding the mechanism of action at a fundamental electronic level, including the process of nitro group reduction which is central to moxnidazole's activity. nrel.gov

Spectroscopic Analysis of Molecular Interactions

A range of spectroscopic techniques are utilized to experimentally probe the interactions between moxnidazole and its biological targets. nih.govmdpi.com

UV-Visible Spectroscopy: This technique can detect the formation of charge-transfer complexes between a drug and its target, providing evidence of their interaction. nih.govmdpi.com

Fluorescence Spectroscopy: By monitoring changes in the fluorescence of a protein (like serum albumin) upon binding to a drug, researchers can determine binding constants, the number of binding sites, and thermodynamic parameters of the interaction. nih.gov

Infrared (IR) and Raman Spectroscopy: These methods provide information about the vibrational modes of molecules. Changes in the IR or Raman spectrum upon complex formation can indicate which functional groups are involved in the interaction and can reveal the formation of new bonds, such as hydrogen bonds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the drug-target complex in solution, helping to identify the specific atoms involved in the binding interaction. mdpi.com

These biophysical and computational approaches, when used in concert, provide a powerful toolkit for dissecting the complex mechanisms of moxnidazole action at the molecular and subcellular levels.

Structure Activity Relationship Sar and Computational Chemistry Studies of Moxnidazole

Elucidation of Key Pharmacophoric Features for Moxnidazole Analogues

The biological activity of moxnidazole and its analogues is intrinsically linked to a set of essential steric and electronic features, collectively known as a pharmacophore. The core structure of moxnidazole comprises a 5-nitroimidazole moiety linked to a substituted oxazolidinone ring. ontosight.ai This combination is critical for its mechanism of action, which involves the reduction of the nitro group to generate toxic intermediates that damage microbial DNA. ontosight.ai

SAR studies on related nitroimidazoles reveal several key pharmacophoric features:

The Nitroimidazole Ring: The position of the nitro group on the imidazole (B134444) ring is a critical determinant of activity. Research comparing 4- and 5-nitroimidazoles has shown that the 5-nitro substitution, as seen in moxnidazole, generally contributes positively to activity against various pathogens. nih.govnih.gov The imidazole ring itself can function as an aromatic or hydrophobic center, and its substitution pattern dictates its role in receptor binding. tci-thaijo.org

Side Chain Modifications: In broader studies of nitroimidazole analogues, the nature of the side chain attached to the imidazole ring significantly impacts both aerobic and anaerobic activity. For instance, in a series of antitubercular nitroimidazoles, the presence of a lipophilic tail was found to be essential for the activity of 4-nitroimidazoles but actually decreased the anaerobic activity in the 5-nitro series. nih.gov

Pharmacophore models are often developed by identifying common features in active molecules, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. nih.govjcdr.net For imidazole derivatives, the substitution of electron-sharing features can enhance specific properties like anticancer activity. tci-thaijo.org These models serve as a blueprint for designing new analogues with potentially improved activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgeurekaselect.com For nitroimidazole derivatives, QSAR models have been pivotal in identifying the key structural properties that drive their antimicrobial effects. nih.govresearchgate.net

The development of a robust QSAR model begins with the calculation of molecular descriptors for a set of compounds with known activities. These descriptors quantify various aspects of a molecule's physicochemical properties, such as electronic, steric, and hydrophobic characteristics. eurekaselect.com Both 2D and 3D descriptors can be employed. frontiersin.orgresearchgate.net

Commonly used descriptors in QSAR studies of nitroimidazoles include:

Quantum Chemical Descriptors: Calculated using methods like semi-empirical or ab initio modeling, these include energies of molecular orbitals (HOMO, LUMO), dipole moment, and atomic charges. eurekaselect.comjournalirjpac.com

Topological Descriptors: These describe the connectivity and branching of the molecule.

Fragment-Based Descriptors: Techniques like Hologram QSAR (HQSAR) use molecular fragments to correlate structure with activity, which can reveal positive and negative contributions of different structural motifs. nih.gov

Once descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest (RF) are used to build the mathematical model that links the descriptors to the biological activity. nih.goveurekaselect.com

Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds

Descriptor Type Examples Relevance
Electronic HOMO/LUMO Energy, Dipole Moment, Atomic Charges Relates to reaction-directing properties and intermolecular interactions. eurekaselect.comjournalirjpac.com
Topological Wiener Index, Randic Index Describes molecular size, shape, and degree of branching.
Fragment-Based HQSAR Fragments Identifies specific substructures that contribute positively or negatively to biological activity. nih.gov

| Physicochemical | LogP, Molar Refractivity | Quantifies lipophilicity and steric properties, which affect absorption and distribution. |

A crucial step in QSAR modeling is rigorous validation to ensure the model is robust and has genuine predictive power. frontiersin.org Validation is performed using both internal and external methods.

Internal Validation: Techniques like Leave-One-Out cross-validation (q²_LOO) assess the model's internal consistency and stability. nih.gov HQSAR models for nitroimidazole derivatives have demonstrated good internal predictivity, with q²_LOO values often exceeding 0.6. nih.gov

External Validation: The model's ability to predict the activity of new, untested compounds is evaluated using an external test set of molecules that were not used in model development. researchgate.net A high correlation coefficient (R²) for the test set indicates strong predictive capability. jst.go.jp

Validated QSAR models for nitroimidazoles have successfully predicted compounds with enhanced activity. For example, models have correctly predicted that 5-nitroimidazole derivatives would have better inhibitory activity against Trichomonas vaginalis than their 4-nitroimidazole (B12731) counterparts. frontiersin.org These predictive capabilities make QSAR an invaluable tool for prioritizing which new compounds to synthesize and test. researchgate.net

Descriptor Selection and Model Development

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, uses computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. sciforum.net This approach accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates. uclv.edu.cu For moxnidazole and its analogues, these techniques can be used to explore vast chemical spaces and design virtual libraries of novel derivatives.

Virtual screening can be broadly categorized into two approaches: ligand-based and structure-based.

Ligand-Based Drug Design (LBDD): This method is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of molecules that are known to be active. A common LBDD technique is pharmacophore modeling, where a 3D arrangement of essential chemical features is derived from a set of active compounds. ugm.ac.id This pharmacophore model is then used as a 3D query to search compound libraries for molecules that fit the model. ugm.ac.id QSAR models are also a form of LBDD and can be used to screen virtual libraries by predicting the activity of designed compounds. uclv.edu.cu

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein or enzyme is available, SBDD methods like molecular docking can be employed. Docking simulates the binding of a potential ligand into the active site of the target, calculating a "docking score" that estimates the binding affinity. This allows for the ranking of compounds from a virtual library based on their predicted ability to bind to the target.

Both approaches have been used to identify new lead compounds against protozoan parasites, the type of organism targeted by moxnidazole. sciforum.netuclv.edu.cu

Table 2: Comparison of Virtual Screening Methodologies

Methodology Requirement Principle Application Example
Ligand-Based A set of known active ligands Identifies common pharmacophoric features or builds a QSAR model from active molecules. ugm.ac.id Screening for new trichomonacidal agents using models built from known drugs like metronidazole (B1676534) and moxnidazole. uclv.edu.cu

| Structure-Based | 3D structure of the biological target | Docks virtual compounds into the target's active site to predict binding affinity and pose. | Screening for inhibitors of a specific parasitic enzyme whose crystal structure has been determined. |

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional shape of a drug molecule is critical for its interaction with a biological receptor. Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that result from rotation around its single bonds. libretexts.orgorgosolver.com

For moxnidazole, flexibility in its structure means it can adopt various conformations, some of which are more energetically favorable than others. The staggered conformations are generally lower in energy and more stable than the eclipsed conformations, where there is greater electronic repulsion (torsional strain). libretexts.org The specific arrangement of the oxazolidinone and nitroimidazole rings relative to each other will influence how the molecule fits into its target site.

Stereochemistry, the 3D arrangement of atoms, plays a pivotal role in the biological activity of many drugs. slideshare.net As noted, moxnidazole is the (S)-enantiomer, and this specific configuration is essential for its biological function. ontosight.ai This is a classic example of stereoselectivity, where one stereoisomer is significantly more active than its mirror image (enantiomer). According to the Easson-Stedman hypothesis, this difference in activity arises because only one enantiomer can achieve the necessary three-point interaction with its chiral receptor, while the other cannot fit properly. slideshare.net The difference in activity between stereoisomers can be profound, underscoring the importance of controlling stereochemistry during the synthesis and development of new analogues.

Preclinical Research Paradigms and Experimental Models for Nitroimidazole Compounds Non Human Systems

In Vitro Cellular Models for Mechanistic Studies

In vitro models are indispensable tools in the initial stages of drug discovery, offering controlled environments to dissect cellular and molecular mechanisms. These systems, which range from simple cell lines to complex multi-cellular structures, provide valuable data before advancing to more complex living organisms.

Cultured Cell Line Applications (Non-Human Origin)

Non-human cell lines are frequently employed in preclinical research due to fewer biosafety restrictions and their utility in specific experimental contexts. thermofisher.comvanderbilt.edu For nitroimidazole compounds, cell lines derived from various species can be used to assess activity against different pathogens or to model specific aspects of disease. The choice of cell line is critical and depends on the research question. thermofisher.com For instance, in the study of antiparasitic agents, cell lines infected with the target parasite are used to determine the compound's efficacy.

While specific data on moxnidazole's use in non-human cell lines is not extensively detailed in the provided results, the general approach for nitroimidazoles involves exposing these cells to the compound and measuring outcomes like cell viability, proliferation, or pathogen clearance. For example, in the context of cancer research, a field where nitroimidazoles have been explored as radiosensitizers, non-human cancer cell lines could be utilized to study the compound's effects on tumor cells under hypoxic conditions. nih.gov

Three-Dimensional (3D) Cell Culture Systems and Organoids

Two-dimensional (2D) cell cultures, while useful, often fail to replicate the complex in vivo environment. thermofisher.com Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant model by mimicking the tissue-like structures and cell-cell interactions found in living organisms. thermofisher.commdpi.commdpi.com These models are increasingly used in drug discovery to better predict in vivo responses. mdpi.combiocompare.com

Organoids, which are self-organizing 3D structures derived from stem cells, can recapitulate the architecture and function of an organ, making them powerful tools for studying development, disease, and drug responses. mdpi.com For a compound like moxnidazole, 3D models could be particularly valuable. For instance, in the context of infectious diseases, 3D models of infected tissues, such as cardiac spheroids for Chagas disease, can provide insights into drug efficacy in a more complex environment. mdpi.com The use of such models allows for the assessment of drug diffusion and activity within a tissue-like structure. mdpi.com

Co-Culture and Microfluidic Systems for Complex Interactions

To further simulate the intricate in vivo environment, co-culture and microfluidic systems are employed. Co-culture systems involve growing two or more different cell types together to study their interactions. researchgate.net Microfluidic systems, also known as "organ-on-a-chip" technology, allow for the precise control of the cellular microenvironment, including fluid flow and chemical gradients, to mimic physiological conditions more closely. du.ac.irnist.govmdpi.comemulatebio.com

These advanced in vitro models can be used to investigate complex biological processes such as immune responses, angiogenesis, and metastasis. researchgate.netdu.ac.ir For a nitroimidazole compound, a microfluidic co-culture system could be designed to model the interaction between a pathogen, host cells, and immune cells, providing a dynamic platform to evaluate the compound's multifaceted effects. researchgate.netmdpi.com For example, a microfluidic system could be used to study the effect of moxnidazole on parasite-infected cells while also assessing its impact on surrounding healthy cells and immune cell responses.

In Vivo Non-Human Animal Models for Mechanistic Explorations

Model Organism Selection and Justification

The selection of an appropriate animal model is a critical step in preclinical research. tandfonline.com Common models include rodents (mice and rats), rabbits, dogs, and non-human primates. chemdiv.com The choice of species depends on various factors, including the specific disease being studied, the relevance of the animal's physiology to humans, and ethical considerations. tandfonline.com

For nitroimidazole compounds, which are often developed for infectious diseases, animal models of infection are paramount. For instance, murine (mouse) models are frequently used to evaluate the efficacy of antiparasitic drugs. tandfonline.comnih.gov In the context of Chagas disease, while mouse models are predictive of efficacy in humans, non-human primate models have also been considered, though their results can be controversial. tandfonline.com The justification for a particular model often rests on its ability to mimic the key aspects of the human disease progression and its predictive value for therapeutic outcomes. tandfonline.com For example, fexinidazole's success in mouse models of Human African Trypanosomiasis provided strong evidence for its potential as an oral treatment in humans. tandfonline.com

Animal Model Justification for Use in Nitroimidazole Research Potential Applications for Moxnidazole
Mouse Widely used for infectious disease models (e.g., Giardiasis, Chagas disease, Human African Trypanosomiasis) due to their genetic tractability, cost-effectiveness, and established protocols. tandfonline.comnih.gov Predictive of efficacy for some nitroimidazoles in humans. tandfonline.comEfficacy testing against various parasitic infections. Pharmacokinetic and pharmacodynamic studies.
Rat Often used in toxicology and pharmacokinetic studies. chemdiv.comEvaluation of metabolic pathways and potential toxicity.
Gerbil Used in stroke models where nitroimidazole binding correlates with symptom severity. ahajournals.orgInvestigation of moxnidazole's potential as a hypoxia imaging agent.
Non-Human Primate Considered for late-stage preclinical development due to their physiological similarity to humans. f1000research.comtandfonline.com Used in models of Human African Trypanosomiasis. tandfonline.comConfirmatory efficacy and safety studies before human trials, particularly for complex infectious diseases.
Zebrafish Utilized for toxicity and safety screening of new compounds due to their rapid development and transparency. nih.govEarly-stage toxicity assessment of moxnidazole.
Xenopus oocytes Employed as an in vivo model to determine the inhibitory concentration of compounds against specific targets. nih.govEvaluation of moxnidazole's inhibitory activity against specific enzymes or receptors expressed in the oocytes.

Pharmacodynamic Biomarker Identification and Measurement

Pharmacodynamic (PD) biomarkers are measurable indicators of a drug's effect on the body. fda.govgabionline.net They are crucial in preclinical and clinical development to demonstrate that a drug is engaging its target and eliciting the desired biological response. fda.govplos.org The identification of relevant PD biomarkers is a key objective of in vivo studies.

For nitroimidazole compounds, PD biomarkers can vary depending on the therapeutic indication. In the context of infectious diseases, a key biomarker is the reduction in pathogen load. nih.gov For example, in a murine model of Giardia infection, the bioluminescence of a reporter strain of the parasite can be used to quantitatively measure the treatment effect. nih.gov In cancer research, where nitroimidazoles are investigated as hypoxia-targeting agents, the binding of the compound in hypoxic tissues can serve as a biomarker, often measured through imaging techniques like Positron Emission Tomography (PET). ahajournals.org

Subcellular Localization and Distribution in Animal Tissues

The therapeutic efficacy and biological activity of nitroimidazole compounds are intrinsically linked to their distribution throughout the body and their localization within specific cells and subcellular compartments. Preclinical research in non-human systems focuses on characterizing these properties to understand a compound's mechanism of action and to predict its behavior. The study of absorption, distribution, metabolism, and excretion (ADME) in animal models is fundamental to evaluating how these substances behave, which helps in assessing dose-response relationships and potential effects.

The distribution of nitroimidazoles is significantly influenced by their chemical properties, such as lipophilicity, and the physiological environment of the tissues. openmedscience.com A defining characteristic of many 5-nitroimidazoles is their selective activity in low-oxygen (hypoxic) environments. mdpi.com These compounds undergo reductive activation, a process inhibited by oxygen. mdpi.com Consequently, they are preferentially metabolized and retained in hypoxic tissues, such as those found in solid tumors or infected by anaerobic or microaerophilic microorganisms. mdpi.com This reductive activation leads to the formation of reactive metabolites that can disrupt microbial DNA, forming the basis of their therapeutic effect. mdpi.comresearchgate.net

Animal models provide critical insights into the tissue distribution of these compounds. Studies on nitroimidazole derivatives like PA-824 (pretomanid) and DNDI-VL-2098 have demonstrated their distribution patterns in various preclinical models. For instance, PA-824 showed significant, dose-dependent activity in a mouse model of tuberculosis, indicating its effective distribution to and activity within the lungs. nih.gov Similarly, the nitroimidazo-oxazole DNDI-VL-2098 was evaluated in both mouse and hamster models of visceral leishmaniasis, where its efficacy was determined by measuring the reduction of parasite burden in the liver, demonstrating its distribution to key target organs. oup.com The results of such distribution studies are essential for identifying the target tissues where the compound accumulates and exerts its effects.

At the subcellular level, the localization of a drug is investigated to pinpoint its site of action. For nitroimidazoles, which often target microbial DNA, localization within the pathogen is key. researchgate.net While direct visualization is complex, their mechanism implies concentration within the target cell and interaction with its genetic material. The process of analyzing subcellular fractions, such as the nucleus, mitochondria, and cytosol, is a standard method for determining the localization of compounds and enzymes within a cell. nih.gov For nitroimidazoles, their activation in hypoxic cells suggests they are retained and act within these specific cellular environments. mdpi.com

Table 1: Examples of Tissue Distribution Studies for Nitroimidazole Compounds in Animal Models

CompoundAnimal ModelTarget Disease/ConditionKey Tissues AnalyzedResearch FindingCitation
PA-824 (Pretomanid)MouseTuberculosisLungsDemonstrated a dose-dependent reduction of Mycobacterium tuberculosis CFU, indicating effective lung distribution. nih.gov
DNDI-VL-2098Mouse, HamsterVisceral LeishmaniasisLiver, SpleenShowed significant reduction in parasite load in the liver and spleen, confirming distribution to these organs. oup.com
99mTc-DETA-NIMouseTumor Hypoxia ImagingTumor, MuscleThe compound showed uptake in fibrosarcoma tumors, although lower than the control, 18F-FMISO. openmedscience.com
Fexinidazole (B1672616)MouseVisceral LeishmaniasisLiver, SpleenA derivative showed superior efficacy in reducing parasite load in the liver and spleen compared to controls in one study. mdpi.com

High-Throughput Screening and Automation in Preclinical Discovery

The discovery of novel therapeutic agents within the nitroimidazole class has been significantly accelerated by the adoption of high-throughput screening (HTS) and automation in preclinical research. mdpi.comnih.gov These technologies enable the rapid evaluation of vast chemical libraries, containing potentially millions of compounds, to identify "hits"—molecules that exhibit a desired biological activity. nih.govresearchgate.net This process dramatically speeds up the initial phases of drug discovery compared to traditional, manual methods. nih.gov

Automation is a cornerstone of modern HTS, providing the necessary precision, scalability, and reproducibility for large-scale screening campaigns. drugtargetreview.com Automated systems perform repetitive tasks such as compound management, plate preparation, liquid handling, and data acquisition, which allows for more complex experimental designs and reduces human error. drugtargetreview.comautomata.tech The integration of automation into drug discovery workflows enhances efficiency, allowing scientists to focus on hypothesis-driven research and the characterization of promising compounds. drugtargetreview.com

In the context of nitroimidazoles, HTS assays are designed to identify compounds with activity against specific pathogens like parasites or bacteria. These are typically whole-cell assays that measure the inhibition of microbial growth. nih.govnih.gov For example, a highly reproducible, automated HTS assay was developed to screen for compounds active against Trypanosoma cruzi, the parasite that causes Chagas disease. nih.gov This assay utilized an image-based system in a 384-well plate format to provide readouts on both anti-parasitic activity and toxicity to host cells simultaneously, allowing for the direct identification of compounds with selective toxicity. nih.gov In another example, the ReFRAME compound library was screened against Giardia lamblia using an ATP-based bioluminescence assay in a 1,536-well format, demonstrating the massive scale achievable with HTS. nih.gov

The data generated from these screens are extensive and require sophisticated computational tools for analysis and management. nih.gov The ultimate goal of this automated approach is to shorten the cycle time for identifying and optimizing lead compounds, thereby accelerating the entire preclinical development pipeline. drugtargetreview.com

Table 2: High-Throughput Screening (HTS) in Nitroimidazole-Related Drug Discovery

HTS ApplicationTechnology/MethodThroughput FormatPurposeKey BenefitCitation
Anti-Trypanosomal ScreeningAutomated image-based assay384-well platesIdentify compounds selectively toxic to T. cruzi in myoblast host cells.Provides simultaneous readouts for parasitic activity and host cell toxicity. nih.gov
Anti-Giardial ScreeningATP-based bioluminescence assay1,536-well platesScreen compound libraries (e.g., ReFRAME) for inhibitors of G. lamblia trophozoite growth.Enables massive-scale screening to identify novel anti-giardial hits. nih.gov
Anti-Leishmanial ScreeningIn vitro efficacy testing platform384-well platesValidate HTS platforms using known nitroimidazoles like fexinidazole and pretomanid (B1679085) against Leishmania parasites.Confirms the utility of HTS for identifying promising antileishmanial molecules. researchgate.net
General Drug DiscoveryIntegrated automation platformsModular workcellsAutomate various stages from target identification to lead optimization, including cell-based assays and plate preparation.Increases efficiency, reproducibility, and data quality across the discovery pipeline. drugtargetreview.comautomata.tech

Translational Research Principles in Bridging Preclinical Findings to Theoretical Application

Translational research provides the conceptual and practical framework for "translating" fundamental scientific discoveries from the laboratory into tangible applications that can theoretically benefit human health. openaccessjournals.comalcimed.com It is a multistage process that aims to bridge the gap between preclinical findings and their eventual clinical use. alcimed.comnih.gov The principles of preclinical translational science are essential for guiding a compound like moxnidazole from its initial discovery toward a robust theoretical application, forming the basis for any subsequent development. credly.com

The journey begins with foundational laboratory discoveries (T0) and moves into the preclinical translation phase (T1), where the primary goal is to use non-human systems to evaluate a compound's potential. openaccessjournals.com This stage relies on a set of core principles to ensure that the generated data is meaningful and predictive.

A critical principle is the use of appropriate and validated experimental models. nih.gov In vitro assays and animal models are selected to mimic the human condition or disease as closely as possible. For antimicrobial nitroimidazoles, this involves using relevant infection models, such as mice infected with specific bacteria or parasites, to conduct rigorous efficacy studies. nih.govoup.com The data from these studies, for example, the reduction in pathogen load at various doses, are fundamental to establishing a compound's potential activity. nih.gov

Another key principle is the early characterization of a compound's pharmacokinetic and metabolic profile in animal models. fda.gov Understanding how a substance is absorbed, distributed, metabolized, and excreted (ADME) helps researchers interpret toxicology findings and predict the compound's behavior in humans. fda.gov These toxicokinetic studies are crucial for selecting appropriate species for safety testing and for building a comprehensive profile of the compound.

The synthesis of all preclinical data—from in vitro activity, in vivo efficacy, and ADME studies—is a central tenet of translational science. nih.gov This integrated approach, which can also incorporate computational modeling, allows for a more holistic assessment of a compound's potential. news-medical.net By examining the complete preclinical data package, researchers can make informed decisions about whether a compound has a strong enough theoretical basis to warrant further investigation. nih.govnih.gov This process ensures that only the most promising findings from the lab are moved forward, optimizing the path of drug development. openaccessjournals.com

Table 3: Core Principles of Preclinical Translational Research

PrincipleDescriptionRelevance to Moxnidazole DevelopmentCitation
Model Validation Use of in vitro and in vivo models that accurately represent the targeted human disease or condition.Efficacy testing in established animal infection models (e.g., tuberculosis, leishmaniasis) provides evidence of potential therapeutic activity. nih.govoup.com
Pharmacokinetics & Metabolism (ADME) Characterization of the Absorption, Distribution, Metabolism, and Excretion of the compound in preclinical species.Helps to understand tissue distribution, predict human pharmacokinetics, and interpret toxicology data. fda.gov
Efficacy Evaluation Rigorous testing of the compound's ability to produce the desired therapeutic effect in validated models.Dose-response studies in animal models establish the compound's potency and form the basis for its theoretical application. nih.govoup.comnih.gov
Data Integration & Synthesis Combining findings from all preclinical studies (e.g., efficacy, safety, ADME) to form a comprehensive profile.Allows for an informed, evidence-based decision on whether the compound's theoretical potential justifies further development. nih.govnews-medical.net
Interdisciplinary Collaboration Involving experts from different fields (biology, chemistry, pharmacology, etc.) to guide the research process.Ensures that all critical aspects of the compound's profile are thoroughly evaluated, bridging gaps between different stages of research. alcimed.com

Advanced Analytical Techniques for Moxnidazole Quantification and Characterization in Research Matrices

Chromatographic Methodologies

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of a compound from a complex mixture. onlineorganicchemistrytutor.com The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of polar, non-volatile, or thermally sensitive compounds like Moxnidazole. The method separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. aragen.com For nitroimidazole compounds, reversed-phase HPLC is commonly the method of choice. ijpsjournal.com

Detailed research findings on closely related imidazole (B134444) derivatives, such as secnidazole (B1681708) and metronidazole (B1676534), provide a framework for developing robust HPLC methods for Moxnidazole. nih.govmdpi.com Separation is typically achieved on octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) columns. nih.gov The mobile phase often consists of a mixture of an organic solvent, like methanol (B129727) or acetonitrile (B52724), and an aqueous buffer (e.g., phosphate (B84403) buffer) to control pH and ensure consistent ionization states. nih.govmdpi.com

Detection is most commonly performed using a UV-Vis detector, as the nitroimidazole ring system in Moxnidazole contains a chromophore that absorbs light in the ultraviolet region. nih.govresearchgate.net Diode-Array Detection (DAD) can provide additional spectral information, enhancing selectivity. ijpsjournal.com The integration of HPLC with mass spectrometry (LC-MS/MS) offers superior sensitivity and specificity, which is invaluable for quantifying trace levels in complex biological matrices. ijpsjournal.com

Table 1: Illustrative HPLC Parameters for Analysis of Nitroimidazole Compounds This table is based on established methods for related compounds and serves as a guide for Moxnidazole method development.

ParameterTypical SettingRationale for Moxnidazole Analysis
Chromatographic Column Reversed-Phase C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.govgoogle.comEffective for retaining and separating polar organic molecules like Moxnidazole from other matrix components.
Mobile Phase Methanol/Acetonitrile and Phosphate Buffer (e.g., 70:30 v/v), pH adjusted nih.govmdpi.comThe organic/aqueous mixture allows for tuning the elution strength, while the buffer maintains a consistent pH for reproducible retention times.
Flow Rate 1.0 mL/min nih.govA standard flow rate that provides a balance between analysis time and separation efficiency.
Detection UV at ~300-320 nm nih.govThe nitroaromatic chromophore in Moxnidazole is expected to have strong absorbance in this range, allowing for sensitive detection.
Column Temperature 30-40 °C google.comMaintaining a constant, slightly elevated temperature ensures reproducible retention and improved peak shape.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. thermofisher.com Direct analysis of Moxnidazole by GC can be challenging due to its polarity and the presence of a hydroxyl group, which can lead to poor peak shape and thermal degradation. To overcome this, derivatization is often employed. The hydroxyl group can be converted to a less polar, more volatile silyl (B83357) ether through a process like trimethylsilylation. rsc.org

Once volatilized, the analyte is separated in a capillary column (e.g., a non-polar DB-5MS or a similar phase) based on its boiling point and interaction with the stationary phase. rsc.orgwikipedia.org Detection can be accomplished using a Flame Ionization Detector (FID), which offers robust quantification, or more powerfully, a Mass Spectrometer (MS). nih.gov

The hyphenated technique of GC-MS combines the separation power of GC with the identification capabilities of MS. thermofisher.comwikipedia.org As derivatized Moxnidazole elutes from the GC column, it is ionized and fragmented in the mass spectrometer, providing a unique mass spectrum that serves as a chemical fingerprint for positive identification and structural confirmation. thermofisher.com

Table 2: Potential GC-MS Method Parameters for Derivatized Moxnidazole This table outlines a prospective method based on the analysis of similar functionalized molecules.

ParameterPotential SettingPurpose in the Analysis
Derivatization Agent N-methyl-N-(trimethylsilyl)heptafluorobutyramide (MSHFBA) rsc.orgTo increase the volatility and thermal stability of Moxnidazole by silylating the hydroxyl group.
GC Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) rsc.orgA common, robust, and relatively non-polar column suitable for a wide range of derivatized analytes.
Carrier Gas Helium or Hydrogen thermofisher.comInert gas to carry the analyte through the column.
Oven Temperature Program Initial temp ~140°C, ramp to ~250-280°C nih.govA temperature gradient is used to effectively separate the analyte from derivatizing agents and other matrix components.
Injector Temperature ~260°C nih.govEnsures rapid and complete vaporization of the derivatized sample.
Detector Mass Spectrometer (in Scan or SIM mode) thermofisher.comProvides mass-to-charge ratio data for identification (Scan mode) or high-sensitivity quantification of specific ions (SIM mode).

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter to gain information about a substance's structure and properties. onlineorganicchemistrytutor.comlehigh.edu For Moxnidazole, several spectroscopic techniques are indispensable for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules, including Moxnidazole. jchps.comnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. jchps.com

In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons, their integration (area under the peak) reveals the relative number of protons, the chemical shift (position) gives information about the electronic environment, and the splitting pattern (multiplicity) indicates the number of neighboring protons. libretexts.org For Moxnidazole, distinct signals would be expected for the methyl group, the protons on the imidazole ring, and the protons on the hydroxypropyl side chain.

¹³C NMR spectroscopy provides information on the carbon backbone of the molecule. libretexts.org Each unique carbon atom in Moxnidazole would produce a distinct signal, confirming the total number of carbon atoms and providing insight into their chemical environment (e.g., aromatic, aliphatic, attached to electronegative atoms). Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure. nd.edu

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. onlineorganicchemistrytutor.com It is used to determine the exact molecular weight of a compound with high accuracy and to deduce its structure by analyzing fragmentation patterns. kuk.ac.inajol.info

For Moxnidazole, electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used. The resulting mass spectrum will show a molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺), which confirms the molecular weight. Analysis of the fragmentation patterns provides structural information. Based on the structure of Moxnidazole and fragmentation studies of related nitroimidazoles like Metronidazole, key fragmentation pathways can be predicted. researchgate.netresearchgate.net These would likely include the cleavage of the C-C bond in the side chain, leading to characteristic fragment ions.

Table 3: Predicted Key Mass Fragments for Moxnidazole in MS Analysis Based on the known fragmentation patterns of similar nitroimidazole structures.

m/z Value (Predicted)Identity of FragmentFragmentation Pathway
201[M]⁺ (Molecular Ion)The intact Moxnidazole molecule ionized.
184[M - OH]⁺Loss of the hydroxyl radical from the side chain.
142[M - CH₂CH(OH)CH₃]⁺Cleavage of the N-C bond of the side chain.
125[C₄H₄N₃O₂]⁺Fragment corresponding to the nitroimidazole ring after side-chain cleavage.
59[CH₂CH(OH)CH₃]⁺The 1-hydroxypropyl side chain as a cation.

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within a molecule. researchgate.netlibretexts.org Molecules containing π-bonds or non-bonding electrons (n-electrons) can absorb energy in the UV or visible range to excite these electrons to higher anti-bonding orbitals. libretexts.org The application for Moxnidazole relies on its conjugated nitroimidazole system, which acts as a chromophore. A UV-Vis spectrophotometer measures the absorbance of light at different wavelengths, producing a spectrum. Methodologically, this technique is not primarily for structural elucidation but is extensively used for quantitative analysis by applying the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration. libretexts.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. lehigh.edu The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies. An IR spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber). For Moxnidazole, IR spectroscopy would be applied to confirm the presence of key functional groups: a broad absorption band for the O-H stretch of the alcohol, C-H stretching for aliphatic and aromatic groups, C=C and C-N stretching within the imidazole ring, and strong, characteristic stretches for the N-O bonds of the nitro group. onlineorganicchemistrytutor.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electrochemical Methods for Detection and Redox Behavior

Electrochemical methods offer a sensitive and often rapid approach for the detection and characterization of redox-active compounds like moxnidazole. The core of moxnidazole's electrochemical activity lies in the reduction of its nitro group (-NO2) to a hydroxylamine (B1172632) group (-NHOH), a process that typically involves the transfer of four protons and four electrons. mdpi.com This redox transformation serves as the basis for its quantification using various electrochemical techniques.

Bare electrodes often exhibit poor sensitivity and selectivity towards nitroimidazole compounds. mdpi.com To overcome these limitations, researchers have developed chemically modified electrodes that enhance the electrochemical response. These modifications can involve a wide array of materials, including polymers, nanoparticles, and various composites, which serve to increase the electrode's surface area, improve electron transfer kinetics, and selectively bind the analyte.

Several advanced electrochemical techniques are employed to study moxnidazole and related compounds. Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV) are fundamental techniques used to investigate the redox behavior, providing insights into the reduction potentials and the nature of the electrochemical process. mdpi.comresearchgate.netDifferential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are more sensitive techniques often used for quantitative analysis, offering lower detection limits. researchgate.netnih.govnih.govElectrochemical Impedance Spectroscopy (EIS) is another valuable tool for characterizing the electrode-solution interface and the charge transfer resistance. researchgate.net

Recent research has explored various modifications to glassy carbon electrodes (GCEs) to improve the detection of nitroimidazole compounds. For instance, microporous polymers have demonstrated the ability to enhance the detection signal significantly compared to bare GCEs. mdpi.com Other modifications include the use of graphene nanoplatelets, molecularly imprinted polymers, and rare earth metal vanadates, all of which have shown promise in increasing sensitivity and selectivity. researchgate.netrsc.org The choice of the supporting electrolyte and its pH is also crucial, as it can influence the protonation steps involved in the redox reaction. mdpi.commdpi.com

Table 1: Electrochemical Methods for Nitroimidazole Detection

Electrode Modification Analyte Technique Key Findings Reference
Poly-tris(4-(4-(carbazol-9-yl)phenyl)silanol) on GCE Metronidazole LSV Enhanced detection signal up to 3.6 times compared to bare GCE. mdpi.com
Graphene Nanoplatelets and Molecularly Imprinted Polymers on GCE Metronidazole DPV, CV, EIS Achieved a low detection limit of 0.52 nmol L⁻¹. researchgate.net
CeVO4 on GCE Metronidazole DPV Wide linear range of 0.02–75 μM and a low detection limit of 4.5 nM. rsc.org
Reduced Graphene Oxide and C60 on Screen-Printed Electrode Metronidazole SWV Linear response from 2.5 × 10⁻⁷ to 34 × 10⁻⁶ mol/L with a detection limit of 2.1 × 10⁻⁷ mol/L. nih.govnih.gov

Bioanalytical Method Development and Validation in Research Settings

The development and validation of bioanalytical methods are paramount for the accurate quantification of moxnidazole in biological matrices during research studies. These methods are essential for understanding the pharmacokinetic and toxicokinetic profiles of the compound. europa.eu The process involves establishing a set of procedures to reliably measure the concentration of the analyte in complex biological samples like plasma, serum, and urine. japsonline.comresearchgate.net

A robust bioanalytical method must be validated to ensure it is suitable for its intended purpose. europa.eu This validation process assesses several key parameters, including selectivity, accuracy, precision, sensitivity, reproducibility, and stability. au.dk Regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) provide guidelines for bioanalytical method validation, which are widely adopted in research settings. europa.eujapsonline.comau.dk

The development of a bioanalytical method typically begins with optimizing sample preparation, chromatographic separation, and detection systems. japsonline.com High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV-Vis, fluorescence, or mass spectrometry (MS), is a commonly used technique for the quantification of pharmaceutical compounds in biological fluids. phmethods.netresearchgate.netnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often the method of choice due to its high selectivity and sensitivity. nih.govnih.gov

Validation parameters are rigorously evaluated to ensure the reliability of the data. Selectivity ensures that the method can differentiate the analyte from other components in the matrix. au.dkAccuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. au.dk The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.netStability studies are also crucial to ensure that the analyte does not degrade during sample collection, storage, and analysis. japsonline.com

Table 2: Key Parameters in Bioanalytical Method Validation

Parameter Description Acceptance Criteria (Typical) Reference
Accuracy Closeness of mean test results to the true concentration. Mean value should be within ±15% of the nominal value (±20% at LLOQ). japsonline.com
Precision The closeness of agreement among a series of measurements. Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). japsonline.com
Selectivity Ability to differentiate and quantify the analyte in the presence of other components. No significant interference at the analyte's retention time. au.dk
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified reliably. Signal should be at least 5 times the blank response; accuracy and precision within specified limits. researchgate.net
Stability Chemical stability of an analyte in a given matrix under specific conditions. Analyte concentration should remain within ±15% of the initial concentration. japsonline.com

Sample Preparation Strategies for Complex Biological and Chemical Matrices

Effective sample preparation is a critical and often the most challenging step in the analysis of moxnidazole from complex biological and chemical matrices. mdpi.commdpi.com The primary goal of sample preparation is to remove interfering substances from the matrix, concentrate the analyte, and present it in a form suitable for the analytical instrument, thereby improving the sensitivity, selectivity, and reliability of the analysis. nih.govpensoft.net

Biological matrices such as plasma, serum, and urine are inherently complex, containing proteins, lipids, salts, and other endogenous components that can interfere with the analysis. japsonline.comresearchgate.net These matrix effects can suppress or enhance the instrument's response to the analyte, leading to inaccurate quantification. researchgate.net Therefore, a pre-analytical cleanup step is crucial. japsonline.com

Several sample preparation techniques are available, each with its own advantages and limitations. phmethods.net The choice of method depends on the physicochemical properties of the analyte, the nature of the matrix, the required concentration level, and the analytical technique to be used. mdpi.com

Protein Precipitation (PPT) is a simple and fast method commonly used for plasma and serum samples. youtube.com It involves adding a solvent like acetonitrile or methanol to precipitate the proteins, which are then removed by centrifugation. pensoft.netyoutube.com While straightforward, PPT may not remove all interfering substances. youtube.com

Liquid-Liquid Extraction (LLE) separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. phmethods.netyoutube.com This technique is effective for extracting non-polar analytes and can provide a cleaner extract than PPT. youtube.com

Solid-Phase Extraction (SPE) is a highly versatile and widely used technique that offers excellent cleanup and concentration capabilities. phmethods.netmdpi.commdpi.com In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. phmethods.net A variation of this is Micro-Elution Solid-Phase Extraction (µSPE) , which is advantageous for small sample volumes and avoids drying and reconstitution steps. chromatographyonline.com

Other techniques include Ultrasonic-Assisted Extraction (UAE) , which uses ultrasonic waves to enhance extraction efficiency, and Solid-Phase Microextraction (SPME) , a solvent-free method that uses a coated fiber to adsorb analytes. phmethods.netmdpi.com

Table 3: Comparison of Sample Preparation Techniques

Technique Principle Advantages Disadvantages Reference
Protein Precipitation (PPT) Precipitation of proteins using an organic solvent. Fast, simple, and inexpensive. May not provide a very clean extract, risk of analyte co-precipitation. pensoft.netyoutube.com
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases. Good for non-polar analytes, can provide a cleaner extract than PPT. Can be labor-intensive, may require large volumes of organic solvents. phmethods.netyoutube.com
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent. High selectivity, good concentration factor, can be automated. Can be more expensive and time-consuming than PPT or LLE. phmethods.netmdpi.com

Molecular Mechanisms of Resistance to Nitroimidazole Compounds and Their Implications for Moxnidazole

Biochemical Mechanisms of Resistance to Nitroimidazoles

Resistance to nitroimidazoles is not typically absolute but rather a relative decrease in susceptibility. This resistance can manifest through several key biochemical alterations that either prevent the drug from reaching its target or inactivate it.

Enzymatic Inactivation or Modification

One direct mechanism of resistance involves the enzymatic modification of the nitroimidazole molecule into a non-toxic form. oup.com This process prevents the drug from being reductively activated into the radical species that is responsible for its cytotoxic effects. basicmedicalkey.com

The primary enzymes implicated in this process are a group of nitroimidazole reductases encoded by the nim genes. mcmaster.canih.gov These enzymes catalyze the reduction of the 5-nitro group of the imidazole (B134444) ring to a 5-amino group. nih.gov This conversion renders the compound inactive, as the amino derivative is not cytotoxic. oup.commdpi.com At least eleven such nim genes (nimA to nimK) have been identified, primarily in anaerobic bacteria like Bacteroides species. nih.gov The presence of nim genes can confer varying levels of resistance, from low to high, and they represent a significant mechanism of acquired resistance. rsdjournal.org

Table 1: Key Enzymes and Proteins in Nitroimidazole Resistance

Category Enzyme/Protein Function in Resistance Implicated Genes Organisms
Drug Inactivation Nitroimidazole Reductase Reduces the 5-nitro group to a non-toxic amino group, inactivating the drug. oup.comnih.gov nimA-K Bacteroides spp., Clostridioides spp.
Drug Activation (Reduced) Pyruvate:ferredoxin oxidoreductase (PFOR) Decreased expression limits the electron supply needed for drug activation. basicmedicalkey.comnih.gov pfor Trichomonas vaginalis, Bacteroides fragilis
Drug Activation (Reduced) Ferredoxin (Fdx) Decreased levels or mutations reduce the efficiency of electron transfer to the drug. basicmedicalkey.com fdx Trichomonas vaginalis
Drug Activation (Reduced) RdxA (Oxygen-insensitive NADPH nitroreductase) Inactivation or mutation prevents the reductive activation of the prodrug. mdpi.com rdxA Helicobacter pylori
Drug Activation (Reduced) FrxA (NADPH flavin oxidoreductase) Inactivation or mutation contributes to resistance, often in conjunction with rdxA mutations. mdpi.com frxA Helicobacter pylori
Drug Efflux BmeABC System Overexpression actively pumps the drug out of the bacterial cell. oup.comresearchgate.net bmeABC Bacteroides fragilis

Alterations in Drug Activation Pathways (e.g., Nitroreductase Activity)

Nitroimidazoles like moxnidazole are prodrugs, meaning they are administered in an inactive form and must be activated within the target cell to become cytotoxic. basicmedicalkey.comnih.gov This activation occurs through the reduction of the nitro group, a process dependent on the low redox potential found in anaerobic and microaerophilic organisms. oup.com Resistance frequently arises from disruptions in this activation pathway. nih.govmdpi.com

The key players in this pathway are electron transport proteins such as ferredoxin and flavodoxin, which donate electrons to the nitroimidazole molecule. basicmedicalkey.com A decrease in the activity or expression of enzymes that reduce these electron carriers, like pyruvate:ferredoxin oxidoreductase (PFOR), can lead to resistance. nih.gov

Furthermore, specific nitroreductases are responsible for the critical reductive activation step. In Helicobacter pylori, for instance, resistance is strongly linked to the inactivation of the rdxA (an oxygen-insensitive NADPH nitroreductase) and frxA (a NADPH flavin oxidoreductase) genes. mdpi.com Similarly, in Trichomonas vaginalis, reduced expression of ferredoxin and various nitroreductases is implicated in resistance. nih.gov When these enzymatic activities are diminished, the prodrug is not efficiently activated, allowing the organism to survive in the presence of the compound. nih.gov

Efflux Pump Overexpression and Regulation

Efflux pumps are membrane proteins that actively transport toxic substances, including antibiotics, out of the cell. ontosight.aifrontiersin.org Overexpression of these pumps can be a mechanism of resistance by reducing the intracellular concentration of a drug, preventing it from reaching the necessary level for its cytotoxic action. researchgate.net

In the context of nitroimidazoles, increased efflux has been identified as a contributing factor to resistance in some bacteria. ontosight.ai For example, in Bacteroides fragilis, overexpression of the BmeABC multidrug efflux pump, a member of the Resistance-Nodulation-Division (RND) family, has been shown to confer resistance to metronidazole (B1676534). oup.comresearchgate.net While efflux alone may only cause a modest increase in resistance, it can work in concert with other mechanisms to achieve clinically significant resistance levels. researchgate.net

Genetic and Epigenetic Bases of Resistance Development

The biochemical changes leading to resistance are rooted in genetic and epigenetic alterations. These can range from small point mutations to the acquisition of entire genes on mobile genetic elements. nih.govnih.gov

Gene Mutations and Polymorphisms

Mutations within specific genes are a primary cause of acquired resistance to nitroimidazoles. mdpi.com These mutations often occur in the genes encoding the enzymes responsible for drug activation.

rdxA and frxA mutations: In H. pylori, a wide array of mutations, including frameshift, nonsense, and missense mutations, have been identified in the rdxA gene of resistant strains. mdpi.com These mutations lead to a non-functional or absent RdxA protein, thereby preventing the activation of nitroimidazoles. Mutations in the frxA gene can also contribute to resistance, often augmenting the effect of rdxA inactivation. mdpi.com

F420-pathway mutations: In Mycobacterium tuberculosis, resistance to the nitroimidazoles delamanid (B1670213) and pretomanid (B1679085) is associated with mutations in genes involved in the deazaflavin-dependent nitroreductase (Ddn) pathway. nih.govnih.gov This includes mutations in the ddn gene itself, as well as in genes required for the biosynthesis of its cofactor, F420 (fbiA, fbiB, fbiC). nih.gov

Ferredoxin gene mutations: In T. vaginalis, single nucleotide polymorphisms (SNPs) in genes encoding ferredoxin and nitroreductases can lead to truncated, non-functional proteins, which have been linked to metronidazole resistance. mdpi.com

Table 2: Genetic Basis of Nitroimidazole Resistance

Genetic Element Gene(s) Consequence of Alteration Associated Organism(s)
Point Mutation / Inactivation rdxA, frxA Loss of function of nitroreductase enzymes, preventing prodrug activation. mdpi.com Helicobacter pylori
Point Mutation / Inactivation ddn, fbiA, fbiB, fbiC Impaired F420-dependent prodrug activation. nih.gov Mycobacterium tuberculosis
Point Mutation / SNP fdx, ntr Production of truncated, non-functional electron transport or nitroreductase proteins. mdpi.com Trichomonas vaginalis
Plasmid-mediated Gene nim genes (A-K) Expression of drug-inactivating nitroreductases. nih.govnih.gov Bacteroides spp., Clostridioides difficile
Plasmid pCD-METRO Carries resistance determinants, facilitating horizontal gene transfer. rsdjournal.org Clostridioides difficile

Plasmid-Mediated Resistance Transfer

A significant concern in antimicrobial resistance is the ability of resistance genes to spread between bacteria via mobile genetic elements, such as plasmids. rsdjournal.org This horizontal gene transfer allows for the rapid dissemination of resistance, even between different bacterial species. aimspress.com

The nim genes, which encode nitroimidazole-inactivating enzymes, are frequently located on plasmids. rsdjournal.org For example, plasmids pIP419 and pIP421 in Bacteroides have been shown to carry nim genes. rsdjournal.org The discovery of plasmid-mediated resistance means that a susceptible bacterial population can acquire resistance in a single step. tandfonline.com More recently, a plasmid designated pCD-METRO has been identified in Clostridioides difficile, correlating with metronidazole resistance and demonstrating the ongoing evolution of transferable resistance mechanisms. rsdjournal.org This highlights the potential for rapid spread of moxnidazole resistance should these plasmids become more widespread.

Emerging Research Directions and Unexplored Avenues for Moxnidazole in Chemical Biology

Novel Therapeutic Modalities and Target Discovery Beyond Current Scope

While Moxnidazole's primary mechanism involves the inhibition of microbial DNA synthesis, the chemical moieties it possesses—a nitroimidazole ring and an oxazolidinone structure—could interact with a variety of biological targets beyond those in anaerobic bacteria and protozoa. ontosight.aiontosight.ai The exploration of novel therapeutic modalities is a burgeoning field, seeking to repurpose existing drugs or use their scaffolds to engage new targets. nih.govuniversiteitleiden.nlnih.govresearchgate.net

Emerging drug discovery initiatives are increasingly focused on identifying first-in-class compounds that act on new therapeutic targets to combat issues like antimicrobial resistance. nih.govacs.orggrandchallenges.org Research into related nitroaromatic compounds has suggested activities that are not solely dependent on DNA damage, including the inhibition of specific enzymes or protein-protein interactions (PPIs). nih.govresearchgate.net For Moxnidazole, this opens avenues to investigate its potential as:

An inhibitor of novel bacterial or parasitic enzymes: Screening Moxnidazole against panels of essential enzymes from various pathogens could reveal unexpected inhibitory activities.

A modulator of host-pathogen interactions: Its structural components might interfere with proteins involved in virulence, adhesion, or immune evasion.

A potential anti-cancer agent: Some nitroimidazole derivatives have been explored for their hypoxic-cell selectivity, a characteristic that could be valuable in oncology. The search for new antibiotic targets often involves screening compound libraries against newly identified essential proteins in pathogens. arxiv.org

Future target discovery for Moxnidazole could involve high-throughput screening against a diverse array of biological targets, including those implicated in non-infectious diseases where redox cycling or specific structural motifs might play a role.

Application of Artificial Intelligence and Machine Learning in Moxnidazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical research. dair-institute.orgarxiv.orgturing.ac.ukuts.edu.aumbzuai.ac.ae These computational tools offer the potential to accelerate the research and development pipeline for compounds like Moxnidazole, from synthesis prediction to mechanistic elucidation. arxiv.org

Predictive modeling, a key area of machine learning, uses algorithms to forecast outcomes based on input data. sas.com For Moxnidazole, this can be applied to predict both its synthetic accessibility and its biological activity against new targets. ML models can be trained on vast datasets of chemical reactions and bioactivity data to identify patterns that are not obvious to human researchers. nih.govorientjchem.orgyoutube.comresearchgate.net

Synthesis Prediction: ML algorithms can analyze the structure of Moxnidazole and propose efficient synthetic routes, potentially identifying novel pathways or predicting the success of a given reaction. amazonaws.com

Activity Prediction (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, enhanced by machine learning, can predict the biological activity of Moxnidazole derivatives. By analyzing how small structural changes affect activity, these models can guide the design of more potent or selective analogs without the need for exhaustive synthesis and testing. researchgate.net

Table 1: Potential Applications of Predictive Modeling in Moxnidazole Research

Modeling TypeDescriptionPotential Application for MoxnidazoleKey Algorithms
Classification ModelsPredicts a categorical class (e.g., active vs. inactive). sas.comScreening virtual Moxnidazole derivatives for potential activity against a new biological target (e.g., a specific kinase or protease).Random Forest, Support Vector Machines (SVMs), Naïve Bayes. sas.comresearchgate.net
Regression ModelsPredicts a continuous value (e.g., inhibition constant Ki). sas.comPredicting the precise potency of a new Moxnidazole analog to optimize its structure for maximum efficacy.Linear Regression, Gradient Boosting, Neural Networks. researchgate.net
Generative ModelsCreates new chemical structures based on learned properties.Designing novel molecules based on the Moxnidazole scaffold that are optimized for specific properties like increased permeability or reduced off-target effects.Variational Autoencoders (VAEs), Generative Adversarial Networks (GANs).

Understanding the precise step-by-step mechanism of a chemical reaction is fundamental to optimizing it. researchgate.net Automated reaction network exploration tools, such as SCINE Chemoton, use quantum mechanics principles to map out possible reaction pathways, transition states, and intermediates without human bias. ethz.chnih.govnih.gov

For Moxnidazole, this technology could be applied to:

Elucidate its metabolic pathways: Determine the exact sequence of reduction steps its nitroimidazole group undergoes within a target cell to become active. ontosight.aiontosight.ai

Optimize its synthesis: Analyze the mechanism of its key synthetic steps to identify bottlenecks or opportunities for improving yield and purity. 182.160.97

Predict potential degradation pathways: Understand how the molecule might break down under different environmental or biological conditions.

These computational systems can explore a vast number of potential reactive events, providing a comprehensive picture of the chemical landscape that would be impossible to map manually. nih.govnih.gov

Predictive Modeling for Synthesis and Activity

Green Synthesis and Sustainable Production of Moxnidazole

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uantwerpen.be The synthesis of complex pharmaceutical molecules like Moxnidazole often involves multiple steps and the use of potentially toxic reagents or solvents. 182.160.97theswissbay.ch A key intermediate in Moxnidazole synthesis is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). uantwerpen.beosaka-u.ac.jp Research into the sustainable synthesis of related carbamate (B1207046) structures highlights promising strategies. uantwerpen.beresearchgate.net

Future research could focus on developing a greener synthesis for Moxnidazole by:

Utilizing CO2 as a C1 source: Transition metal-free methods are being developed to use carbon dioxide for the synthesis of carbamates, which could be adapted for the oxazolidinone ring in Moxnidazole. uantwerpen.beresearchgate.net

Employing solvent-free reactions: Microwave-assisted, solvent-free synthesis can lead to cleaner and more efficient chemical reactions. researchgate.net

Using biocatalysis: Engineering enzymes to perform specific steps in the synthesis could reduce the need for harsh chemical reagents and improve stereoselectivity.

Table 2: Comparison of Conventional vs. Potential Green Synthesis Steps for Moxnidazole Intermediates

Reaction StepConventional MethodPotential Green AlternativeBenefit
Carbamate/Oxazolidinone FormationUse of toxic C1 sources like chloroformates or carbon monoxide. uantwerpen.beCatalytic fixation of CO2 with unsaturated amines. uantwerpen.beresearchgate.netReduces toxicity, utilizes a renewable feedstock.
Condensation ReactionsOften requires stoichiometric amounts of strong bases and organic solvents. 182.160.97Microwave irradiation under solvent-free conditions. researchgate.netReduces reaction time, energy consumption, and solvent waste.
IodofunctionalizationUse of molecular iodine with various reagents. osaka-u.ac.jpIn-situ generation of reactive iodine species like t-BuOI from more stable precursors. osaka-u.ac.jpImproves reagent handling and reaction control.

Exploration of Structure-Activity Relationships in Underexplored Biological Systems

Structure-Activity Relationship (SAR) studies are crucial for understanding how a drug's chemical structure correlates with its biological effects, guiding the optimization of drug candidates. nih.govresearchgate.netazolifesciences.com For Moxnidazole, SAR studies have historically focused on its antimicrobial activity. However, its activity in other biological contexts is largely unknown.

Future research should explore the SAR of Moxnidazole in new systems:

Mammalian cells: Investigating the effects of modifying Moxnidazole's structure on its cytotoxicity or activity against mammalian enzymes could uncover new therapeutic potential or clarify its selectivity. SAR analyses of related compounds have shown that substitutions at various positions on heterocyclic rings can dramatically influence activity against targets like cyclooxygenase or cannabinoid receptors. nih.govresearchgate.net

Different pathogen classes: Testing a library of Moxnidazole analogs against a wider range of pathogens, including fungi or different types of bacteria, could broaden its spectrum of activity. SAR can help identify the structural features required for activity against each new class. nih.govmdpi.com

In vitro models of disease: Using Moxnidazole and its derivatives in cell-based models of diseases like cancer or inflammation could reveal novel activities. The relationship between structure and these new activities can then be systematically explored. nih.gov

This exploration would involve synthesizing a focused library of Moxnidazole analogs with systematic variations at the morpholine (B109124), oxazolidinone, and nitroimidazole moieties and then testing them in these new biological assays.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic view of a drug's effect, it is essential to integrate data from multiple biological levels. nih.govrsc.orgnih.gov Multi-omics approaches combine genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of cellular responses to a compound like Moxnidazole. mixomics.orgarxiv.org

Transcriptomics (RNA-Seq): Can reveal which genes are up- or down-regulated in a pathogen or host cell upon exposure to Moxnidazole, providing clues about its downstream effects beyond direct DNA damage.

Proteomics: Can identify changes in protein expression or post-translational modifications, highlighting the specific cellular pathways that are impacted.

Metabolomics: Can measure changes in small molecule metabolites, offering a functional readout of the metabolic state of the cell and how Moxnidazole perturbs it.

Integrating these datasets can help answer complex questions, such as identifying the complete network of pathways involved in Moxnidazole's mechanism of action and uncovering potential mechanisms of resistance. nih.govrsc.org Powerful statistical and computational tools are required to analyze and interpret these large, complex datasets, bridging the gap from genotype to phenotype. nih.govmixomics.org This integrated approach can provide a deep, systems-level understanding of Moxnidazole's biological role.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.